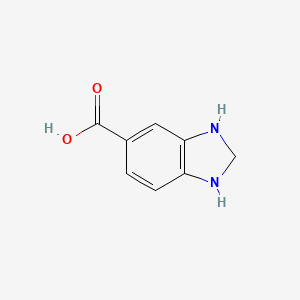![molecular formula C7H17ClNO3+ B12816159 [(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium;hydrochloride](/img/structure/B12816159.png)
[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium;hydrochloride is a zwitterionic compound commonly used in various scientific and industrial applications. This compound is known for its stability and solubility in water, making it a valuable reagent in biochemical and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium;hydrochloride typically involves the reaction of trimethylamine with (S)-3-chloro-2-hydroxypropanoic acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:
(S)-3-chloro-2-hydroxypropanoic acid+trimethylamine→this compound
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the careful control of reactant concentrations, temperature, and pH to optimize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium;hydrochloride is used as a buffer agent due to its zwitterionic nature, which helps maintain stable pH levels in various reactions.
Biology
In biological research, this compound is used in cell culture media to stabilize pH and osmolarity, ensuring optimal conditions for cell growth and proliferation.
Medicine
In medicine, it is used as an excipient in pharmaceutical formulations to enhance the stability and solubility of active ingredients.
Industry
In industrial applications, it is used in the production of detergents and personal care products due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of [(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium;hydrochloride involves its ability to stabilize pH and osmolarity in various environments. It interacts with molecular targets such as enzymes and receptors, modulating their activity and ensuring optimal conditions for biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-hydroxypropanoic acid (Lactic acid)
- (2S)-3-hydroxy-2-methylpropanoic acid (Hydroxyisobutyric acid)
- (2S)-2-amino-3-hydroxypropanoic acid (Serine)
Uniqueness
[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium;hydrochloride is unique due to its zwitterionic nature, which provides exceptional stability and solubility in aqueous solutions. This property makes it more versatile compared to similar compounds, which may not exhibit the same level of stability or solubility.
Propiedades
Fórmula molecular |
C7H17ClNO3+ |
|---|---|
Peso molecular |
198.67 g/mol |
Nombre IUPAC |
[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium;hydrochloride |
InChI |
InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/p+1/t6-;/m0./s1 |
Clave InChI |
JXXCENBLGFBQJM-RGMNGODLSA-O |
SMILES isomérico |
C[N+](C)(C)C[C@H](CC(=O)O)O.Cl |
SMILES canónico |
C[N+](C)(C)CC(CC(=O)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


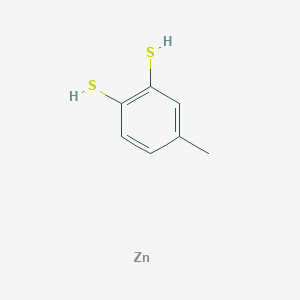


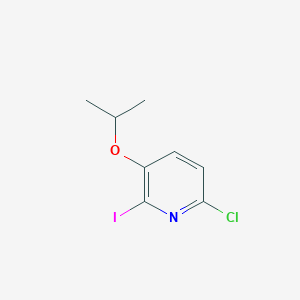
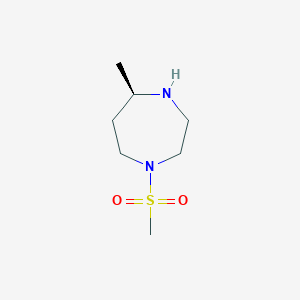
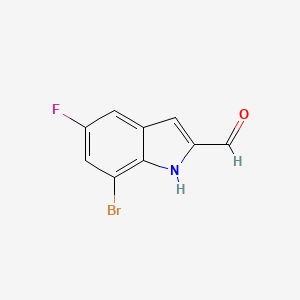
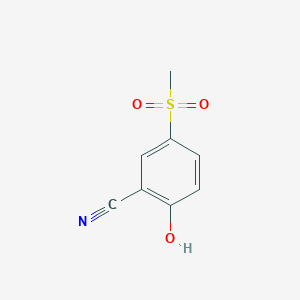


![Pyrido[2,3-b]pyrazin-8-ylmethanamine](/img/structure/B12816154.png)
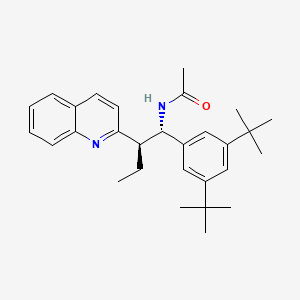

![chloro-2-[(5R)-hexahydro-5-methyl-1H-1,4-diazepin-1-yl]benzoxazole (2S,3S)-2,3-bis(benzoyloxy)-Butanedioic acid salt](/img/structure/B12816180.png)
